molecular formula C10H8N4OS B14037762 Acetamide, 2-amino-N-(2-cyano-6-benzothiazolyl)- CAS No. 1207457-28-0

Acetamide, 2-amino-N-(2-cyano-6-benzothiazolyl)-

Katalognummer: B14037762
CAS-Nummer: 1207457-28-0
Molekulargewicht: 232.26 g/mol
InChI-Schlüssel: ZMIQHLOBPUMORT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, 2-amino-N-(2-cyano-6-benzothiazolyl)- is a chemical compound with the molecular formula C10H8N4OS and a molecular weight of 232.26 g/mol . This compound is characterized by the presence of an acetamide group, an amino group, a cyano group, and a benzothiazole ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-amino-N-(2-cyano-6-benzothiazolyl)- typically involves the cyanoacetylation of amines. This process can be carried out by treating substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods and the use of catalysts can improve the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide, 2-amino-N-(2-cyano-6-benzothiazolyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce amine derivatives .

Wirkmechanismus

The mechanism of action of Acetamide, 2-amino-N-(2-cyano-6-benzothiazolyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other cyanoacetamide derivatives such as:

Uniqueness

Acetamide, 2-amino-N-(2-cyano-6-benzothiazolyl)- is unique due to its specific combination of functional groups and the presence of the benzothiazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

CAS-Nummer

1207457-28-0

Molekularformel

C10H8N4OS

Molekulargewicht

232.26 g/mol

IUPAC-Name

2-amino-N-(2-cyano-1,3-benzothiazol-6-yl)acetamide

InChI

InChI=1S/C10H8N4OS/c11-4-9(15)13-6-1-2-7-8(3-6)16-10(5-12)14-7/h1-3H,4,11H2,(H,13,15)

InChI-Schlüssel

ZMIQHLOBPUMORT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1NC(=O)CN)SC(=N2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.